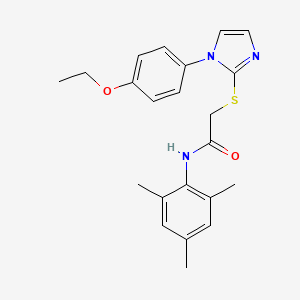

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

Description

2-((1-(4-Ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a synthetic compound featuring a thioether-linked imidazole core and a mesityl-substituted acetamide moiety. This article compares its structural and functional attributes with similar compounds, emphasizing synthesis, spectral characteristics, and biological activities.

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-5-27-19-8-6-18(7-9-19)25-11-10-23-22(25)28-14-20(26)24-21-16(3)12-15(2)13-17(21)4/h6-13H,5,14H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLMVCAFMIJJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 4-ethoxyphenylthiol, under basic conditions to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is reacted with mesityl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

Biological Studies: The compound can be used to study the interactions of imidazole derivatives with biological targets.

Materials Science: Its unique functional groups make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is not fully understood. it is believed to interact with specific molecular targets through its imidazole and thioether groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares a common scaffold with several analogs:

- Imidazole-thioacetamide backbone : Critical for hydrogen bonding and interactions with biological targets.

- Substituent diversity : The 4-ethoxyphenyl group on the imidazole and the mesityl group on the acetamide distinguish it from analogs.

Key Analogs and Their Properties

Structural and Functional Insights

- Electron-donating vs. withdrawing groups : The mesityl group (electron-donating) in the target compound contrasts with the 4-chlorophenyl group (electron-withdrawing) in compound 15 . This difference may enhance lipophilicity and alter metabolic stability.

- Steric effects : The mesityl group’s bulkiness could hinder binding to tight enzymatic pockets compared to smaller substituents, as seen in cytotoxic benzothiazol derivatives .

- Synthetic routes : Many analogs (e.g., compound 15) are synthesized via coupling reactions using benzoyl chloride or carbodiimides, suggesting similar pathways for the target compound .

Physicochemical Properties

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Imidazole Ring : Contributes to biological interactions.

- Thioether Group : Enhances chemical reactivity.

- Acetamide Moiety : Implicated in pharmacological effects.

The molecular formula is with a molecular weight of approximately 385.5 g/mol. The presence of the imidazole ring and thioether group suggests potential interactions with various biological targets, particularly in anti-inflammatory pathways.

The proposed mechanism of action involves:

- Inhibition of the NLRP3 Inflammasome : This pathway plays a crucial role in inflammatory responses. Compounds similar to this compound have demonstrated significant inhibitory effects on interleukin-1 beta release, which is pivotal in the inflammatory process.

Biological Activity

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits NLRP3 inflammasome, reducing inflammatory cytokine release. |

| Analgesic properties | Potentially alleviates pain through modulation of inflammatory pathways. |

| Antimicrobial activity | Similar compounds have shown efficacy against various microbial strains. |

Case Studies and Research Findings

- Inflammatory Disease Models : In preclinical studies, compounds structurally related to this compound were tested in models of rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for chronic inflammatory conditions.

- Cytokine Release Assays : In vitro assays demonstrated that the compound effectively inhibited the release of interleukin-1 beta from activated macrophages, further supporting its role as an NLRP3 inflammasome inhibitor.

- Structure-Activity Relationship (SAR) : Studies have explored various derivatives of this compound, revealing that modifications to the thioether or acetamide groups can enhance biological activity and selectivity against specific targets, paving the way for more effective anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.